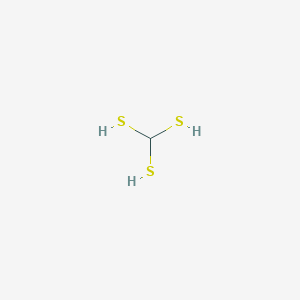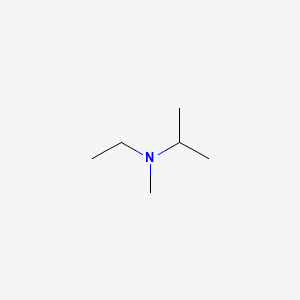
N-ethyl-N-methylpropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-methyl-N-isopropylamine: is a tertiary amine with the molecular formula C₆H₁₅N. It is characterized by the presence of three alkyl groups attached to the nitrogen atom: an ethyl group, a methyl group, and an isopropyl group. This compound is used in various chemical reactions and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Secondary Amines: One common method to synthesize N-ethyl-N-methyl-N-isopropylamine involves the alkylation of secondary amines. For instance, N-methyl-N-isopropylamine can be alkylated with ethyl halides under basic conditions to yield the desired compound.
Reductive Amination: Another method involves the reductive amination of ketones or aldehydes with primary or secondary amines in the presence of reducing agents like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods: Industrial production often employs continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-ethyl-N-methyl-N-isopropylamine can undergo oxidation reactions to form corresponding N-oxides.
Substitution: It can participate in nucleophilic substitution reactions where the nitrogen atom acts as a nucleophile.
Acylation: The compound can be acylated to form amides when reacted with acyl chlorides or anhydrides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Substitution: Alkyl halides or sulfonates under basic conditions.
Acylation: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: N-oxides.
Substitution: Alkylated amines.
Acylation: Amides.
Scientific Research Applications
Chemistry:
Catalysis: N-ethyl-N-methyl-N-isopropylamine is used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Biochemical Research: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry:
Polymer Production: It is utilized in the production of polymers and resins, where it acts as a curing agent or catalyst.
Surfactants: The compound is used in the formulation of surfactants and detergents due to its amphiphilic nature.
Mechanism of Action
Molecular Targets and Pathways: N-ethyl-N-methyl-N-isopropylamine exerts its effects primarily through interactions with nucleophilic sites in chemical reactions. The nitrogen atom, with its lone pair of electrons, can form bonds with electrophiles, facilitating various chemical transformations. In biological systems, it may interact with enzymes or receptors, influencing their activity and function.
Comparison with Similar Compounds
N,N-Dimethylisopropylamine: Similar structure but with two methyl groups instead of an ethyl and a methyl group.
N-Ethyl-N-methylcyclohexylamine: Contains a cyclohexyl group instead of an isopropyl group.
N-Isopropylcyclohexylamine: Contains a cyclohexyl group instead of an ethyl and a methyl group.
Uniqueness: N-ethyl-N-methyl-N-isopropylamine is unique due to the combination of its three distinct alkyl groups, which confer specific steric and electronic properties. This makes it particularly useful in selective catalytic processes and as an intermediate in complex organic syntheses.
Properties
CAS No. |
39198-07-7 |
|---|---|
Molecular Formula |
C6H15N |
Molecular Weight |
101.19 g/mol |
IUPAC Name |
N-ethyl-N-methylpropan-2-amine |
InChI |
InChI=1S/C6H15N/c1-5-7(4)6(2)3/h6H,5H2,1-4H3 |
InChI Key |
UTLDDSNRFHWERZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Dimethyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14665142.png)

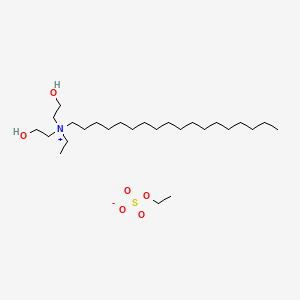

methanone](/img/structure/B14665175.png)
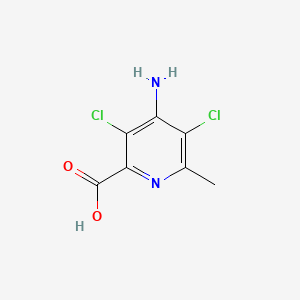
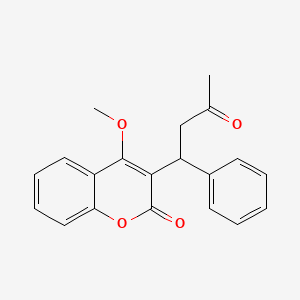
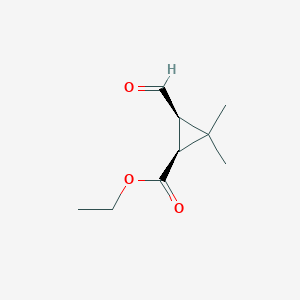

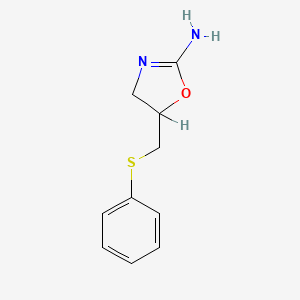

![3-[4-(Dodecyloxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B14665212.png)
